Boc-Lys(N)-OH
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Overview
Description
The compound Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys(N)-OH) is a derivative of the amino acid lysine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions. This compound is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(N)-OH typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group. This is achieved by reacting lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(N)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Amidation: this compound can react with carboxylic acids or their derivatives to form amides. This reaction is often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution: The amino group of this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Amidation: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Deprotection: Lysine.
Amidation: Boc-protected peptides.
Substitution: Boc-protected lysine derivatives.
Scientific Research Applications
Boc-Lys(N)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The primary function of Boc-Lys(N)-OH is to serve as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group of lysine, which can then participate in further reactions or interactions .
Comparison with Similar Compounds
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine hydroxysuccinimide ester (Boc-Lys(Boc)-OSu): Used in similar applications but with different reactivity due to the presence of the hydroxysuccinimide ester group.
Nα-(tert-Butoxycarbonyl)-L-lysine 4-nitrophenyl ester (Boc-Lys(Boc)-ONp): Another derivative used in peptide synthesis with distinct properties.
Uniqueness
Boc-Lys(N)-OH is unique due to its stability and ease of removal of the Boc group under mild acidic conditions. This makes it a preferred choice in peptide synthesis, offering high yield and purity of the final product .
Properties
Molecular Formula |
C11H20N4O4 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
SKRPDWWWUARZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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